Butanedioic acid, 1H-imidazol-1-yl-, 4-ethyl ester
Overview
Description
Butanedioic acid, 1H-imidazol-1-yl-, 4-ethyl ester is a compound that features both an imidazole ring and a butanedioic acid ester group. This compound is of interest due to its unique structural properties, which combine the reactivity of the imidazole ring with the ester functionality of butanedioic acid. These properties make it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, 1H-imidazol-1-yl-, 4-ethyl ester typically involves the esterification of butanedioic acid with an imidazole derivative. One common method involves the reaction of butanedioic acid with 1H-imidazole in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate ester, which is then purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensures consistent product quality. Additionally, industrial methods may incorporate advanced purification techniques, such as distillation and high-performance liquid chromatography (HPLC), to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, 1H-imidazol-1-yl-, 4-ethyl ester undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Butanedioic acid, 1H-imidazol-1-yl-, 4-ethyl alcohol.
Substitution: Various substituted imidazole derivatives, depending on the nucleophile used.
Scientific Research Applications
Butanedioic acid, 1H-imidazol-1-yl-, 4-ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use as a drug candidate for various therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of butanedioic acid, 1H-imidazol-1-yl-, 4-ethyl ester involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the ester group can undergo hydrolysis to release butanedioic acid, which can further participate in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Butanedioic acid, 1H-imidazol-1-yl-, 4-methyl ester
- Butanedioic acid, 1H-imidazol-1-yl-, 4-propyl ester
- Butanedioic acid, 1H-imidazol-1-yl-, 4-butyl ester
Uniqueness
Butanedioic acid, 1H-imidazol-1-yl-, 4-ethyl ester is unique due to the specific combination of the imidazole ring and the ethyl ester group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to its methyl, propyl, and butyl analogs, the ethyl ester variant may exhibit different reactivity and solubility profiles, which can be advantageous in certain contexts.
Properties
IUPAC Name |
4-ethoxy-2-imidazol-1-yl-4-oxobutanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-2-15-8(12)5-7(9(13)14)11-4-3-10-6-11/h3-4,6-7H,2,5H2,1H3,(H,13,14)/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLINPSNOSPZFDW-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)[O-])N1C=CN=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N2O4- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50772225 | |
Record name | 4-Ethoxy-2-(1H-imidazol-1-yl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50772225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146234-46-0 | |
Record name | 4-Ethoxy-2-(1H-imidazol-1-yl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50772225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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